molecular formula C22H18Cl2N2O2 B3607725 1-(2,4-dichlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No. B3607725
M. Wt: 413.3 g/mol
InChI Key: GLLSSHGGMXKFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, commonly known as DMBMF, is a chemical compound that has been extensively studied for its various biological activities. This molecule belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties.

Scientific Research Applications

DMBMF has been extensively studied for its various biological activities. It has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, DMBMF has been shown to inhibit the growth of fungi and parasites, making it a promising candidate for the treatment of various infectious diseases.

Mechanism of Action

The mechanism of action of DMBMF is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, DMBMF has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects
DMBMF has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, DMBMF has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

DMBMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also soluble in a variety of solvents, making it easy to work with. However, one limitation of DMBMF is its low water solubility, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety of DMBMF.

Future Directions

There are several future directions for research on DMBMF. One area of interest is the development of DMBMF-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of DMBMF. Additionally, further studies are needed to determine the safety and toxicity of DMBMF in vivo.
Conclusion
In conclusion, DMBMF is a promising compound with various biological activities. Its synthesis method has been optimized to obtain high yields of pure DMBMF. DMBMF has been extensively studied for its antitumor, anti-inflammatory, antioxidant, and antimicrobial activities. Its mechanism of action is believed to involve the modulation of various signaling pathways in cells. DMBMF has several advantages for lab experiments, but further studies are needed to fully understand its toxicity and safety. There are several future directions for research on DMBMF, including the development of DMBMF-based drugs and the elucidation of its molecular mechanisms of action.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-27-20-8-4-5-9-21(20)28-14-22-25-18-6-2-3-7-19(18)26(22)13-15-10-11-16(23)12-17(15)24/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLSSHGGMXKFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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